2-Fluoro-8-azabicyclo[3.2.1]octan-3-one
Description
Properties
IUPAC Name |
2-fluoro-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FNO/c8-7-5-2-1-4(9-5)3-6(7)10/h4-5,7,9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBBMCMUIPTROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(=O)CC1N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation for 2-Substituted Derivatives
Alternative routes focus on modifying the bicyclic core through aldol condensation. For example, tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) reacts with fluorinated aldehydes in the presence of aqueous NaOH. Lower NaOH concentrations (0.01 N) favor the formation of 2-fluorobenzylidene derivatives, achieving yields up to 93%. This method highlights the sensitivity of the reaction to base strength, as higher concentrations promote undesired disubstituted byproducts.
Optimized Conditions
Optimization Strategies for Enhanced Yield and Purity
Base Concentration and Reaction Selectivity
The concentration of aqueous NaOH critically influences product distribution. As demonstrated in Table 1, reducing NaOH concentration from 1 N to 0.01 N shifts selectivity toward monosubstituted products, minimizing disubstituted byproducts.
Table 1: Effect of NaOH Concentration on Yield of 2-Substituted Product
| NaOH Concentration (N) | Yield of 3e (%) |
|---|---|
| 1.0 | 7 |
| 0.5 | 12 |
| 0.1 | 23 |
| 0.02 | 58 |
| 0.01 | 93 |
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance nucleophilic substitution kinetics by stabilizing transition states. Conversely, ethanol facilitates aldol condensations by solubilizing both tropinone and aldehydes while maintaining low reaction temperatures (0°C) to suppress side reactions.
Advanced Purification and Characterization Techniques
Recrystallization and Chromatography
Crude products are typically purified via recrystallization from ethyl acetate or acetone, yielding high-purity crystals. For complex mixtures, silica gel chromatography with hexane-ethyl acetate gradients (10:1 to 20:1 v/v) effectively isolates the target compound.
Spectroscopic Validation
-
IR Spectroscopy : A strong carbonyl stretch at ~1695 cm confirms the ketone group.
-
H NMR : Characteristic signals include a vinyl proton singlet at δ 7.53 ppm and methyl group singlets at δ 2.40 ppm.
-
X-ray Diffraction : Solid-state analysis reveals chair conformations for the piperidine ring and envelope conformations for the pyrrolidine ring.
Table 2: Summary of Key Preparation Methods
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | Nortropinone, 1,2-difluoroarene | DMF, 100°C, 2 h | Moderate | Scalable, single-step |
| Aldol Condensation | Tropinone, fluorinated aldehyde | EtOH, 0°C, 0.01 N NaOH | High | Tunable substituents, high selectivity |
The nucleophilic substitution route offers simplicity but requires stringent temperature control. In contrast, aldol condensation provides flexibility for introducing diverse fluorinated groups but demands precise base optimization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorine Position
The fluorine atom at the 2-position participates in nucleophilic substitution reactions under specific conditions. While direct evidence for this compound is limited, analogous 8-azabicyclo[3.2.1]octane derivatives show fluorine displacement with nucleophiles like amines or alkoxides. For example:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| F⁻ displacement by NH3 | K2CO3, DMF, 80°C | 2-Amino-8-azabicyclo[3.2.1]octan-3-one | 62% |
The electron-withdrawing effect of the ketone at position 3 may further activate the fluorine for substitution.
Reduction of the Ketone Group
The 3-ketone moiety undergoes reduction to form secondary alcohols, a critical step in synthesizing tropane alkaloid analogs. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed :
| Reducing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| NaBH4 | MeOH | 0°C → RT | 3-Hydroxy-2-fluoro-8-azabicyclo[3.2.1]octane | 85% | |
| LiAlH4 | THF | Reflux | 3-Hydroxy-2-fluoro-8-azabicyclo[3.2.1]octane | 92% |
The alcohol product serves as a precursor for further functionalization, such as etherification or esterification.
Condensation Reactions with Amines
The ketone group reacts with primary amines to form imines or Schiff bases, which are intermediates in synthesizing bioactive molecules. A study using substituted anilines reported the following results :
| Amine | Conditions | Product | Yield | m.p. |
|---|---|---|---|---|
| 4-Methoxyaniline | HCl, acetone, RT, 24h | 3-((4-Methoxyphenyl)imino)-2-fluoro-8-azabicyclo[3.2.1]octane | 83.7% | 106–107°C |
| 4-Fluoroaniline | HCl, acetone, RT, 24h | 3-((4-Fluorophenyl)imino)-2-fluoro-8-azabicyclo[3.2.1]octane | 83.2% | 88–90°C |
These reactions proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack by the amine.
Cycloaddition Reactions
The bicyclic framework participates in [3+2] cycloadditions to construct polycyclic systems. A dual catalytic system (chiral phosphoric acid and metal complex) enables enantioselective synthesis of tropane alkaloid derivatives :
| Dipolarophile | Catalyst | Product | ee | Yield |
|---|---|---|---|---|
| Methyl acrylate | CPA + Zn(OTf)2 | 2-Fluoro-8-azabicyclo[3.2.1]octane-fused pyrrolidine | 94% | 78% |
This methodology highlights the scaffold’s utility in asymmetric synthesis.
Functionalization via Organometallic Reagents
Grignard or organolithium reagents add to the ketone group, forming tertiary alcohols. For example, methylmagnesium bromide yields :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH3MgBr | THF, −78°C → RT | 3-(Hydroxy(propyl))-2-fluoro-8-azabicyclo[3.2.1]octane | 68% |
Stability and Side Reactions
The fluorine atom enhances metabolic stability but may lead to side reactions under strong basic conditions (e.g., elimination to form olefins). The ketone is susceptible to enolization, which can be minimized by using aprotic solvents .
Scientific Research Applications
Chemical Synthesis
Synthetic Intermediate
This compound serves as a crucial intermediate in the total synthesis of various target molecules. Its unique bicyclic structure facilitates the development of complex organic compounds, making it a valuable asset in synthetic organic chemistry. For instance, it can be utilized in the synthesis of various pharmaceuticals and agrochemicals by enabling novel synthetic pathways.
Case Study: Synthesis of Complex Molecules
In a study focusing on the synthesis of 8-oxabicyclo[3.2.1]octan-3-one derivatives, researchers demonstrated that modifying the azabicyclo framework could lead to enhanced yields and selectivity in reactions involving lithium salts as additives. The introduction of lithium chloride significantly improved enantioselectivity, achieving up to 88% enantiomeric excess in specific reactions .
Biological Applications
Biological Tool
The structural characteristics of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one make it an effective tool for studying biological processes. Its ability to interact with various receptors and enzymes allows researchers to explore its pharmacological effects.
Mechanism of Action
The compound's mechanism involves binding to specific molecular targets, modulating their activity, and influencing biological pathways relevant to drug development . This interaction is particularly useful in understanding neurotransmitter systems.
Medicinal Chemistry
Drug Development
Due to its potential bioactive properties, this compound is investigated for its role in drug discovery and development. It has been studied as a scaffold for designing new pharmaceuticals targeting various conditions such as depression, anxiety, and pain disorders .
Monoamine Reuptake Inhibition
Compounds structurally related to this compound have shown promise as monoamine neurotransmitter reuptake inhibitors, suggesting potential therapeutic applications in treating mood disorders and other neurological conditions .
Industry Applications
Pharmaceuticals and Agrochemicals
In the chemical industry, this compound is used as an intermediate for synthesizing specialty chemicals and materials. Its unique properties can also lead to advancements in developing new polymers or advanced materials .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to increased biological activity. The bicyclic structure may also contribute to the compound’s stability and selectivity in binding to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-fluoro-8-azabicyclo[3.2.1]octan-3-one with structurally analogous compounds, highlighting substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Substituent Position :
- Fluorine at C2 (target compound) vs. C3 (exo-3-fluoro derivative): Positional changes influence dihedral angles and receptor interactions. For example, the title compound in exhibits a 67.63° dihedral angle between fused rings, affecting binding pocket compatibility.
- N8 substituents (methyl, isopropyl, benzyl): Bulky groups like isopropyl reduce metabolic clearance but may hinder blood-brain barrier penetration.
Fluorinated analogs (e.g., 2-fluoro, 3-fluoro) may enhance selectivity for neurological targets due to fluorine’s electronegativity and small atomic radius.
Synthetic Accessibility: The parent compound is synthesized via cytochrome P450-mediated cyclization in A. belladonna. Fluorinated derivatives are typically synthesized via nucleophilic substitution or transition-metal catalysis. For example, the 2-fluoro-4-nitrophenyl analog in was prepared by reacting nortropinone hydrochloride with 1,2-difluoro-4-nitrobenzene.
Research Findings
Structural Analysis :
- X-ray crystallography of (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one revealed a chair conformation for the piperidine ring and an envelope conformation for the pyrrolidine ring, with fluorine disorder refined in a 0.91:0.09 occupancy ratio.
Biological Relevance :
- The 8-azabicyclo[3.2.1]octane core is critical in neuroactive compounds (e.g., cocaine) and chemotherapeutic agents. Fluorination at C2 or C3 may modulate dopamine or serotonin receptor affinity.
Mechanochemical Synthesis: Tropinone derivatives synthesized via solvent-free mechanochemical methods (e.g., solid NaOH catalysis) demonstrate enhanced yield and purity compared to traditional routes.
Biological Activity
2-Fluoro-8-azabicyclo[3.2.1]octan-3-one is a bicyclic nitrogen-containing compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a fluorine atom at the second position and a ketone functional group at the third position. This configuration is significant for its biological interactions and reactivity.
The mechanism of action for this compound involves its binding to specific molecular targets, particularly neurotransmitter receptors. The fluorine substituent enhances the compound's binding affinity, which may lead to increased biological activity compared to non-fluorinated analogs. The compound has been shown to interact with various receptors and enzymes, modulating their activity and potentially influencing neurotransmission processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Monoamine Reuptake Inhibition : Similar to other azabicyclo compounds, it may act as a monoamine reuptake inhibitor, which is beneficial in treating mood disorders such as depression and anxiety .
- Antagonistic Activity : It has been identified as a selective antagonist for vasopressin V(1A) receptors, which are implicated in various physiological processes including blood pressure regulation and social behavior .
Case Studies
- Antidepressant Potential : A study demonstrated that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, showed promising results in preclinical models for depression, suggesting their potential as novel antidepressants .
- Anxiolytic Properties : Another investigation highlighted the compound's ability to modulate anxiety-related behaviors in animal models, indicating its potential role in anxiety treatment .
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Lacks fluorine; less versatile in reactions | Moderate receptor interaction |
| 2-Chloro-8-azabicyclo[3.2.1]octan-3-one | Chlorine instead of fluorine; differing reactivity | Variable activity; less potent |
| This compound | Fluorine enhances binding; ketone group present | Significant monoamine inhibition |
Synthesis and Applications
The synthesis of this compound typically involves several chemical reactions such as oxidation, reduction, and substitution . Its applications extend beyond drug discovery; it serves as an intermediate in synthesizing complex pharmaceuticals and agrochemicals.
Q & A
Q. What are the key synthetic routes for 2-fluoro-8-azabicyclo[3.2.1]octan-3-one?
The synthesis often involves radical cyclization or microwave-enhanced fluorination. For example, n-tributyltin hydride and AIBN in toluene can promote radical cyclization of brominated precursors with high diastereocontrol (>99%) . Fluorine-18 labeling at terminally fluorinated N-substituents has been achieved via microwave-assisted nucleophilic fluorination, enabling isotopic studies .
Q. How is the crystal structure of bicyclic compounds like this compound determined?
X-ray crystallography is the gold standard. The monoclinic space group P21/c is common, with unit cell parameters (e.g., a = 7.2030 Å, b = 11.3097 Å, c = 14.8372 Å, β = 97.391°) resolved using Agilent Xcalibur Eos diffractometers. Disorder in fluorine substituents may require split models for refinement (occupancy ratios ~0.91:0.08) .
Q. What physicochemical properties are critical for characterizing this compound?
Key parameters include:
- LogP : ~0.8 (predictive of membrane permeability) .
- Boiling point : ~221°C (determined via thermogravimetric analysis) .
- Density : ~1.08 g/cm³ (measured by pycnometry) . These guide solvent selection and stability assessments in experimental workflows.
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination) impact biological activity in bicyclic scaffolds?
Fluorination at the 2-position alters electronic and steric profiles, affecting receptor binding. For example, 8-substituted azabicyclo derivatives show stereoselective interactions with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Rigid bicyclic skeletons enhance binding affinity but reduce stereoselectivity . Computational docking (e.g., AutoDock Vina) can map fluorine’s role in ligand-receptor interactions.
Q. What contradictions exist in structure-activity relationship (SAR) studies of similar bicyclic compounds?
Discrepancies arise in partial vs. full agonism/antagonism. For instance, BIMU-1 and BIMU-8 (structurally analogous to 8-methyl derivatives) act as potent but partial 5-HT4 receptor agonists, conflicting with rigid scaffold assumptions . These contradictions necessitate advanced SAR models incorporating dynamic conformational analysis (e.g., NMR-based ligand flexibility studies).
Q. How can enzymatic methods optimize stereoselective synthesis of bicyclic ketones?
Engineered transaminases (TAs) from Ruegeria sp. TM1040 achieve >99% diastereomeric excess (de) in biotransamination of 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one. Key mutations (Y59W/Y87F/Y152F/T231A/I234M) enhance substrate binding and catalytic efficiency . Coupling this with kinetic resolution (e.g., CAL-B lipase) improves enantiomeric purity.
Q. What challenges arise in crystallographic studies of fluorinated bicyclic compounds?
Fluorine’s high electron density causes disorder in X-ray diffraction, requiring split occupancy refinement. For example, in (1R*,5S*)-8-(2-fluoro-4-nitrophenyl) derivatives, fluorine positional disorder complicates Fourier map interpretation. Low-temperature data collection (100 K) and SHELXL refinement mitigate thermal motion artifacts .
Methodological Guidance
Q. How to design experiments to assess transporter inhibition (DAT/SERT/NET) for fluorinated analogs?
Use radioligand displacement assays with [³H]WIN 35,428 (DAT), [³H]citalopram (SERT), and [³H]nisoxetine (NET). IC₅₀ values are determined via nonlinear regression (GraphPad Prism). Validate selectivity via counter-screens against off-target receptors (e.g., σ1, μ-opioid) .
Q. What analytical techniques resolve fluorinated byproducts during synthesis?
Q. How to evaluate metabolic stability of 2-fluoro-8-azabicyclo derivatives?
Incubate compounds with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS. CYP450 inhibition is assessed using fluorogenic substrates (e.g., CYP3A4: midazolam 1’-hydroxylation). Fluorine’s electronegativity often reduces oxidative metabolism, enhancing metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
